2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide -

2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide

Catalog Number: EVT-3616121
CAS Number:
Molecular Formula: C21H19FN4O3
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Based on the provided abstracts, one potential application for 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide lies in its potential as an inhibitor of myristoylation. Myristoylation is a crucial protein modification process involved in various cellular functions, and its dysregulation is implicated in several diseases, including cancer. [] The development of small-molecule inhibitors targeting myristoylation could offer valuable tools for studying this process and exploring novel therapeutic strategies. []

4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl]benzoic acid (BAY 58-2667)

    Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator. It acts as a haem-mimetic, binding with high affinity to sGC when the native haem (the NO binding site) is removed. Importantly, BAY 58-2667 protects sGC from ubiquitin-triggered degradation [].

    Relevance: While BAY 58-2667 does not share a direct structural resemblance to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, both compounds are involved in modulating intracellular signaling pathways. BAY 58-2667's role in activating sGC and preventing its degradation highlights its therapeutic potential in conditions like endothelial dysfunction, where nitric oxide signaling is compromised [].

5-Chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)

    Compound Description: HMR 1766 functions as a haem-independent sGC activator []. This sets it apart from compounds like BAY 58-2667, which require the removal of the native haem for binding.

    Relevance: Similar to BAY 58-2667, HMR 1766 indirectly relates to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide through their shared involvement in modulating intracellular signaling pathways, specifically those linked to sGC activation [].

Zn-protoporphyrin IX (Zn-PPIX)

    Compound Description: Zn-PPIX acts as a haem-mimetic, suggesting it may compete with or substitute for the native haem group in certain biological contexts [].

    Relevance: Zn-PPIX, along with BAY 58-2667 and HMR 1766, highlights the diverse mechanisms by which compounds can influence sGC activity. This, in turn, underscores the significance of sGC as a therapeutic target and indirectly links these compounds to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide through their shared focus on intracellular signaling pathways [].

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

    Compound Description: BAY 41-2272 is classified as a haem-dependent sGC stimulator []. This implies that its mechanism of action relies on the presence of the native haem group within sGC.

    Relevance: BAY 41-2272 adds another layer to the complexity of sGC modulation and further emphasizes the importance of understanding the interplay between haem, sGC, and exogenous compounds like 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide in the context of intracellular signaling [].

CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea)

    Compound Description: CCT196969 is a pan-RAF inhibitor, targeting all isoforms of RAF kinases. It exhibits limited brain distribution due to its high nonspecific binding in brain tissue and plasma, as well as its efflux by Bcrp at the blood-brain barrier [].

LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea)

    Compound Description: LY3009120, another pan-RAF inhibitor, demonstrates limited brain distribution due to efflux by Bcrp at the blood-brain barrier. Although it has a lower brain distribution compared to MLN2480, LY3009120 shows superior in vitro efficacy against patient-derived melanoma cell lines [].

MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-)

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

    Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of both metabotropic glutamate receptor subtype 5 (mGluR5) and mGluR1. It exhibits selectivity for mGluR5 over other mGluR subtypes [].

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

    Compound Description: VU-71 acts as a positive allosteric modulator of mGluR1 and demonstrates selectivity for mGluR1 over other mGluR subtypes, including mGluR5 [].

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

    Compound Description: Ro 67-7476 is a known positive allosteric modulator of mGluR1. Studies indicate that it exerts its effects by binding to a site on mGluR1 distinct from that of allosteric antagonists [].

    Relevance: While Ro 67-7476 does not share a direct structural similarity with 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide or the other mGluR modulators mentioned (CD-PPB and VU-71), its inclusion underscores the existence of multiple binding sites on mGluR1 capable of allosteric modulation. This highlights the complexity of these receptors as pharmacological targets and suggests potential avenues for developing compounds with distinct activity profiles [].

Ethyl diphenylacetylcarbamate (Ro 01-6128)

    Compound Description: Ro 01-6128 is identified as a positive allosteric modulator of mGluR1. It is proposed to interact with mGluR1 at a site distinct from that targeted by allosteric antagonists, as evidenced by its inability to displace the binding of a high-affinity radioligand for the allosteric antagonist site [].

    Relevance: Although structurally distinct from 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, Ro 01-6128 contributes to the understanding of mGluR1 pharmacology. Its classification as a positive allosteric modulator, coupled with its distinct binding profile compared to allosteric antagonists, suggests that diverse chemical scaffolds can modulate mGluR1 activity, opening avenues for exploring novel therapeutic compounds [].

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

    Compound Description: Ro 67-4853 is another example of a positive allosteric modulator of mGluR1. It exhibits a distinct binding profile, suggesting it interacts with a site on mGluR1 different from that recognized by allosteric antagonists. This observation is supported by its inability to displace the binding of a high-affinity radioligand specific for the allosteric antagonist site [].

    Relevance: Although Ro 67-4853 is structurally dissimilar to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, its inclusion highlights the diversity in chemical structures capable of allosterically modulating mGluR1. This reinforces the notion that exploring structurally diverse compounds can yield novel pharmacological tools for targeting mGluR1 and potentially other members of the mGluR family [].

[3H]1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127)

    Compound Description: R214127 is a high-affinity radioligand used to probe the allosteric antagonist site on mGluR1. Its binding characteristics indicate a specific interaction with this site, making it a valuable tool for investigating the binding properties of other compounds targeting mGluR1 [].

    Relevance: R214127, although not structurally similar to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide or the other mGluR1 modulators, plays a crucial role in understanding their mechanisms of action. Its use in binding displacement studies provides insights into whether a compound interacts with the allosteric antagonist site or exerts its effects through a different binding site on mGluR1 [].

3-Bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

    Compound Description: Chlorantraniliprole is an insecticide. Its pyrolysis in tobacco generates several degradation products, including 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (designated as compound 1), 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (compound 2), and 2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (compound 3) [].

    Relevance: Chlorantraniliprole, like 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, contains a pyrazole-carboxamide moiety. This structural similarity arises from the presence of a pyrazole ring directly linked to a carboxamide group. Understanding the degradation products of chlorantraniliprole, such as compound 1 and compound 2, provides valuable insights into the potential metabolic fate and breakdown pathways of compounds containing similar structural motifs [].

2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (Compound 1)

    Compound Description: Compound 1 is a nonpolar degradation product formed during the pyrolysis of the insecticide chlorantraniliprole in tobacco [].

5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Compound 2)

    Compound Description: Compound 2 is a polar degradation product generated during the pyrolysis of the insecticide chlorantraniliprole in tobacco. It is found specifically in filter extracts [].

    Relevance: Similar to compound 1, compound 2 shares a pyrazole ring with 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. Despite their structural differences, the presence of this shared moiety suggests potential similarities in their synthetic pathways or metabolic breakdown. The presence of these compounds in tobacco smoke highlights the potential for exposure to structurally related compounds through smoking [].

2,6-Dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (Compound 3)

    Compound Description: Compound 3 is the most nonpolar degradation product identified from the pyrolysis of chlorantraniliprole in tobacco. Its formation is specific to cigarettes treated with [benzamide carbonyl-(14)C]-chlorantraniliprole [].

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide (Hesperadine)

    Compound Description: Hesperadine acts as an inhibitor of Aurora kinases, which are crucial regulators of cell division. These kinases are often overexpressed in various cancers, making them attractive targets for anticancer drug development [].

    Relevance: While Hesperadine is structurally dissimilar to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, its mechanism of action as an Aurora kinase inhibitor highlights the broader context of targeting kinases for therapeutic intervention. Kinases play central roles in various cellular processes, and understanding the structural features that contribute to the selectivity and potency of kinase inhibitors is crucial for developing effective drugs [].

N-(2-Chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide (TC-S7010)

    Compound Description: TC-S7010 acts as an inhibitor of Aurora kinases, essential regulators of cell division. Overexpression of these kinases is often linked to various types of cancers, making them attractive targets for anticancer therapies [].

N-[4-[[6-Methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide (ZM447439)

    Compound Description: ZM447439 functions as an inhibitor of Aurora kinases, which play pivotal roles in cell cycle regulation. The overexpression of these kinases in several cancer types makes them attractive targets for anticancer therapies [].

    Relevance: ZM447439, similar to TC-S7010, shares the benzamide structural motif with 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. Its structure includes a N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl] substituent on the benzamide nitrogen, distinguishing it from 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide and contributing to its inhibitory activity against Aurora kinases [].

N-[4-[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide (VX-680)

    Compound Description: VX-680 is a known inhibitor of Aurora kinases, which are crucial regulators of cell division. The overexpression of Aurora kinases in various cancers has made them attractive targets for developing anticancer agents [].

    Relevance: Although structurally distinct from 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, VX-680 shares a common structural element—the pyrazole ring. This shared moiety suggests a possible common intermediate or similar synthetic building blocks used in their respective syntheses [].

(S)-cyano (3-phenoxyphenyl) methyl (aS)-4-chloro-a-(1-methylethyl) benzeneacetate

    Compound Description: This compound, a pyrethroid insecticide, was tested against soybean aphids in a field trial [].

    Relevance: While structurally dissimilar to 2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, its inclusion in a study alongside various other insecticides underscores the ongoing research in developing effective pest control measures for agricultural applications [].

Properties

Product Name

2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide

IUPAC Name

2-fluoro-N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H19FN4O3/c22-18-9-5-4-8-16(18)20(27)24-19-17(21(28)25-10-12-29-13-11-25)14-23-26(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,27)

InChI Key

YFMOXWXOUKODRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

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